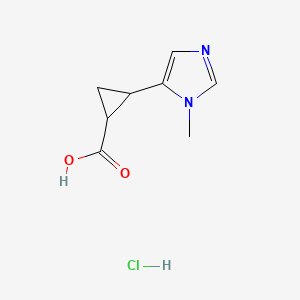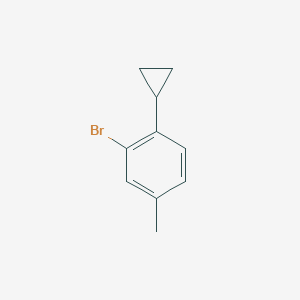![molecular formula C7H12N4O3 B13196347 Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate](/img/structure/B13196347.png)
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate typically involves the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne, often catalyzed by copper(I) ions.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the triazole ring, which can be done using formaldehyde under basic conditions.
Amino acid esterification: The final step involves the esterification of the amino acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of methyl 2-amino-3-[4-(carboxymethyl)-1H-1,2,3-triazol-1-yl]propanoate.
Reduction: Formation of methyl 2-amino-3-[4-(hydroxymethyl)-1,2-dihydro-1H-1,2,3-triazol-1-yl]propanoate.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates for treating various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-3-[4-(methyl)-1H-1,2,3-triazol-1-yl]propanoate
- Methyl 2-amino-3-[4-(ethyl)-1H-1,2,3-triazol-1-yl]propanoate
- Methyl 2-amino-3-[4-(carboxymethyl)-1H-1,2,3-triazol-1-yl]propanoate
Uniqueness
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate is unique due to the presence of the hydroxymethyl group, which can undergo further functionalization
Propriétés
Formule moléculaire |
C7H12N4O3 |
|---|---|
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
methyl 2-amino-3-[4-(hydroxymethyl)triazol-1-yl]propanoate |
InChI |
InChI=1S/C7H12N4O3/c1-14-7(13)6(8)3-11-2-5(4-12)9-10-11/h2,6,12H,3-4,8H2,1H3 |
Clé InChI |
SGBOTRXLCAVEDN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CN1C=C(N=N1)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
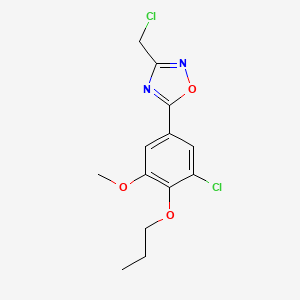

![7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13196285.png)
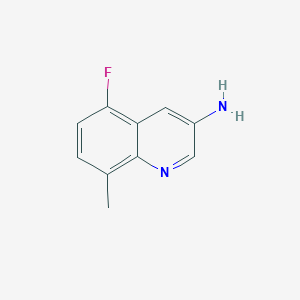

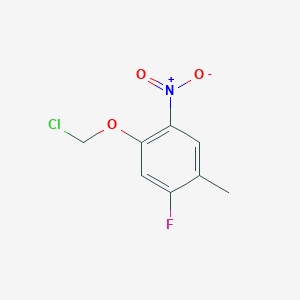
![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)
![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)

